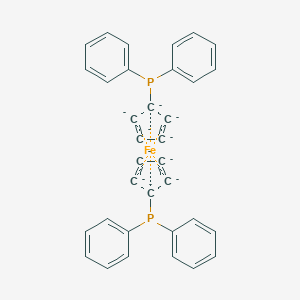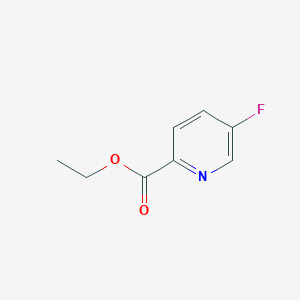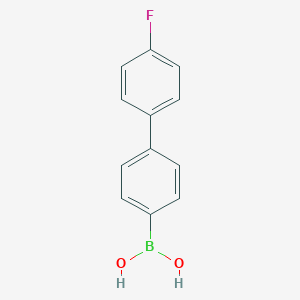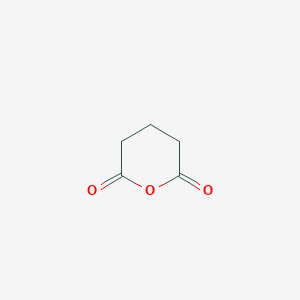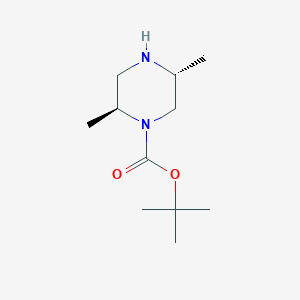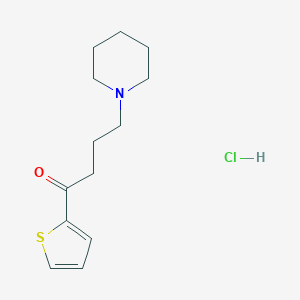
4-Piperidino-1-(2-thienyl)butanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidino-1-(2-thienyl)butanone hydrochloride typically involves the following steps:
Formation of the Butanone Backbone: The starting material, butanone, is prepared through standard organic synthesis methods.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the butanone backbone.
Attachment of the Thienyl Group: The thienyl group is attached via a similar substitution reaction, often using a thienyl halide as the reagent.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Piperidino-1-(2-thienyl)butanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The piperidinyl and thienyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield secondary alcohols.
Wissenschaftliche Forschungsanwendungen
4-Piperidino-1-(2-thienyl)butanone hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create new compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Piperidino-1-(2-thienyl)butanone hydrochloride involves its interaction with specific molecular targets and pathways. The piperidinyl and thienyl groups may interact with enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butanone, 4-(1-piperidinyl)-1-(2-furyl)-, hydrochloride: Similar structure with a furan ring instead of a thienyl ring.
1-Butanone, 4-(1-piperidinyl)-1-(2-pyridyl)-, hydrochloride: Similar structure with a pyridyl ring instead of a thienyl ring.
Uniqueness
4-Piperidino-1-(2-thienyl)butanone hydrochloride is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties compared to its analogs with different heterocyclic rings.
Eigenschaften
CAS-Nummer |
143380-85-2 |
|---|---|
Molekularformel |
C13H20ClNOS |
Molekulargewicht |
273.82 g/mol |
IUPAC-Name |
4-piperidin-1-yl-1-thiophen-2-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NOS.ClH/c15-12(13-7-5-11-16-13)6-4-10-14-8-2-1-3-9-14;/h5,7,11H,1-4,6,8-10H2;1H |
InChI-Schlüssel |
VVXYFCZJJSJLFQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCC(=O)C2=CC=CS2.Cl |
Kanonische SMILES |
C1CCN(CC1)CCCC(=O)C2=CC=CS2.Cl |
Key on ui other cas no. |
143380-85-2 |
Synonyme |
4-(1-piperidyl)-1-thiophen-2-yl-butan-1-one hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


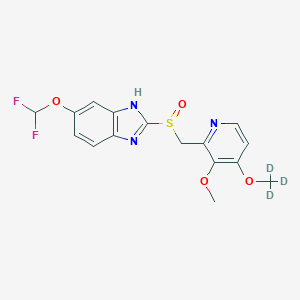
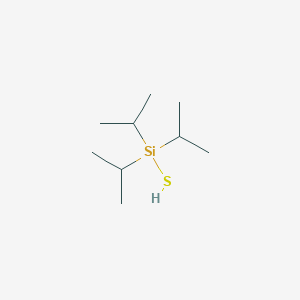
![4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B126306.png)
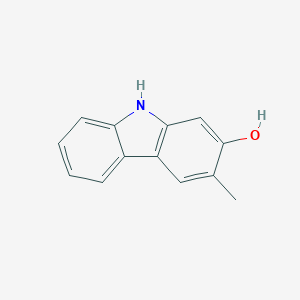
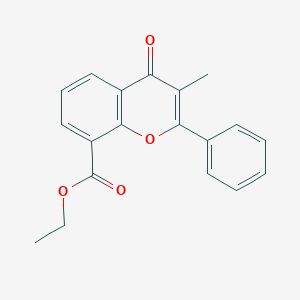
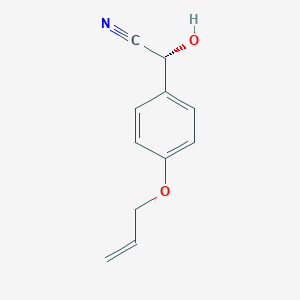
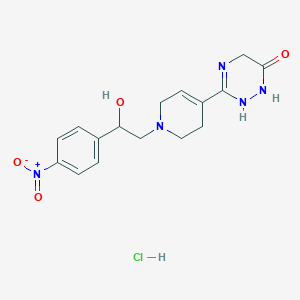
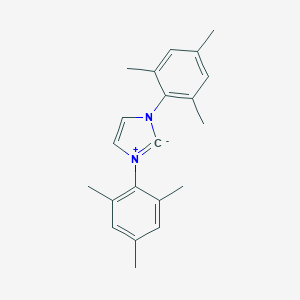
![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)
